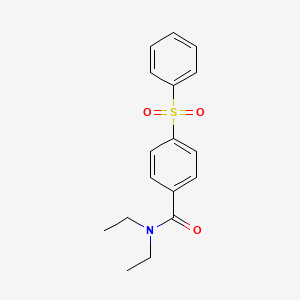

4-Benzenesulfonyl-N,N-diethyl-benzamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-3-18(4-2)17(19)14-10-12-16(13-11-14)22(20,21)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCLAIDEYAAKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzenesulfonyl-N,N-diethyl-benzamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of 4-Benzenesulfonyl-N,N-diethyl-benzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzenesulfonyl-N,N-diethyl-benzamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amines or other reduced products

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-Benzenesulfonyl-N,N-diethyl-benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzenesulfonyl-N,N-diethyl-benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzamide structure allows for binding to various receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Insect Repellent Analogues

N,N-Diethyl-benzamide vs. DEET (N,N-Diethyl-3-methyl-benzamide)

- Structural Differences : DEET contains a 3-methyl group on the benzamide ring, whereas 4-benzenesulfonyl-N,N-diethyl-benzamide replaces this methyl group with a benzenesulfonyl moiety.

- Efficacy: In laboratory and field studies, DEET (12% formulation) provided 98–100% protection against Anopheles stephensi and Aedes aegypti mosquitoes for 6–8 hours. Advanced Odomos cream (12% N,N-diethyl-benzamide) showed 95–97% repellency for 4–6 hours under similar conditions, indicating slightly reduced efficacy compared to DEET .

- Mechanism : Both compounds disrupt mosquito olfactory receptors, but the sulfonyl group in 4-benzenesulfonyl-N,N-diethyl-benzamide may alter volatility or receptor binding kinetics .

Table 1: Comparative Repellent Efficacy

| Compound | Protection (%) | Duration (Hours) | Target Mosquito Species |

|---|---|---|---|

| DEET | 98–100 | 6–8 | Anopheles, Aedes |

| N,N-Diethyl-benzamide | 95–97 | 4–6 | Anopheles, Aedes |

Pharmacologically Active Analogues

4-Benzenesulfonyl-N,N-diethyl-benzamide vs. SNC80 and ADL Series

- Structural Differences :

- SNC80 ((+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethyl-benzamide) includes a piperazinyl-methoxybenzyl group, enhancing μ-opioid receptor (MOR) binding .

- ADL5859 and ADL5747 feature spiro-chromene-piperidine substituents, which confer biased agonism at MORs without inducing hyperlocomotion or receptor internalization .

- Pharmacological Activity :

Table 2: Opioid Receptor Agonist Profiles

| Compound | Target Receptor | Analgesic Efficacy (IC₅₀) | Adverse Effects |

|---|---|---|---|

| SNC80 | μ-opioid | 20 nM | Hyperlocomotion, Internalization |

| ADL5859 | μ-opioid | 15 nM | None reported |

| ADL5747 | μ-opioid | 12 nM | None reported |

Structural Analogues with Modified Sulfonamide Groups

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structural Differences : Incorporates a 5-methyloxazolyl sulfamoyl group instead of a benzamide.

- Crystallography: Exhibits a planar sulfonamide-oxazole ring system stabilized by intramolecular hydrogen bonds (N–H···O), enhancing thermal stability compared to non-planar benzamides .

N,4-Dimethyl-benzenesulfonamide

- Structural Differences : Lacks the diethylamide group, featuring a simpler methylamine substituent.

- Physicochemical Properties : Lower molecular weight (185.24 g/mol) and higher solubility in polar solvents due to reduced steric hindrance .

Table 3: Structural and Physical Properties of Sulfonamide Analogues

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Benzenesulfonyl-N,N-diethyl-benzamide when standard spectral data (e.g., NMR, IR) are unavailable?

- Methodological Answer : When spectral data are unavailable, employ high-resolution mass spectrometry (HRMS) to confirm molecular mass and purity. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve structural ambiguities. Computational tools (e.g., density functional theory for IR prediction) can supplement experimental data. Cross-validate results with elemental analysis and X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers approach the synthesis of 4-Benzenesulfonyl-N,N-diethyl-benzamide to ensure high purity?

- Methodological Answer : Optimize reaction conditions using anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Final purification can involve recrystallization from ethanol/water mixtures, followed by vacuum drying. Validate purity using HPLC with UV detection (λ = 254 nm) .

Q. What strategies can be employed to determine the solubility profile of 4-Benzenesulfonyl-N,N-diethyl-benzamide in different solvent systems?

- Methodological Answer : Use the shake-flask method: dissolve the compound in a saturated solvent (e.g., DMSO, ethanol, or aqueous buffers) at 25°C, filter, and quantify concentration via HPLC-UV. For low solubility, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Calculate logP values experimentally using octanol-water partitioning or computationally via software like MarvinSuite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Benzenesulfonyl-N,N-diethyl-benzamide across different cellular models?

- Methodological Answer : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) to isolate specific mechanisms. Use isogenic cell lines to control for genetic variability. Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays. Perform structure-activity relationship (SAR) studies to identify critical functional groups influencing activity .

Q. What experimental designs are suitable for investigating the metabolic stability of 4-Benzenesulfonyl-N,N-diethyl-benzamide in hepatic microsomes?

- Methodological Answer : Incubate the compound with pooled human liver microsomes (HLM) in NADPH-regenerating systems at 37°C. Sample at intervals (0–60 min), quench with acetonitrile, and analyze via LC-MS/MS. Include control compounds (e.g., verapamil) for assay validation. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .

Q. How can computational chemistry methods enhance the understanding of 4-Benzenesulfonyl-N,N-diethyl-benzamide's interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or kinases. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Use free-energy perturbation (FEP) calculations to quantify binding affinities .

Q. What approaches are recommended for analyzing batch-to-batch variability in 4-Benzenesulfonyl-N,N-diethyl-benzamide synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) using design of experiments (DOE). Characterize batches via HPLC purity, NMR spectroscopy, and differential scanning calorimetry (DSC). Use multivariate analysis (e.g., PCA) to identify critical process parameters .

Q. How should researchers evaluate the pH-dependent stability of 4-Benzenesulfonyl-N,N-diethyl-benzamide in aqueous solutions?

- Methodological Answer : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at intervals (0–72 hrs) and quantify degradation products via UPLC-MS. Calculate degradation rate constants (k) and half-lives. Use Arrhenius plots to predict stability under accelerated conditions (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.